![molecular formula C13H16BNO4 B1427008 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one CAS No. 1105710-32-4](/img/structure/B1427008.png)
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Descripción general
Descripción
“6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used as an intermediate in pharmaceutical and chemical industries .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C)C . This indicates that the compound contains a benzoxazole ring attached to a tetramethyl-dioxaborolane group . Physical And Chemical Properties Analysis
This compound is predicted to have a density of 0.99±0.1 g/cm3 . Its melting point is reported to be between 27-31°C, and it has a boiling point of 130°C at 20mmHg . The compound is described as a colorless oily liquid at room temperature .Aplicaciones Científicas De Investigación
Drug Synthesis and Development
This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its boronic ester group is instrumental in Suzuki-Miyaura coupling reactions , which are pivotal for constructing complex organic molecules, including potential drug candidates . The boronic ester moiety can be transformed into various functional groups, enhancing the diversity of chemical structures accessible for drug development .
Catalysis
In catalysis, the compound serves as a precursor for catalysts used in organic transformations. For instance, it can be involved in catalytic protodeboronation of pinacol boronic esters, which is a key step in formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules with precise control over the reaction pathway.
Material Science
The boronic ester derivatives of this compound are explored in material science for the development of new materials with unique properties. They can be used to create polymers and coatings with specific characteristics, such as increased durability or enhanced electrical conductivity .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are employed as fluorescent probes . They are designed to detect and measure the presence of various analytes, such as hydrogen peroxide, saccharides, and metal ions, due to their ability to form reversible covalent bonds with diols and similar molecules .
Enzyme Inhibition
Boric acid compounds, including this compound, are often used as enzyme inhibitors. They can bind to active sites of enzymes, modulating their activity, which is crucial in the study of biochemical pathways and the development of therapeutic agents .
Anticancer Research
The compound has been found to induce apoptosis in cancer cells. Research suggests that enzymes produced by boric acid compounds can generate highly reactive oxygen species, leading to the death of cancer cells, such as HCT116 human colon cancer cells .
Crystal Engineering
In crystal engineering, the compound is used to grow single crystals for X-ray diffraction studies. These studies are essential for understanding the molecular and crystal structure of materials, which is vital for the design of new compounds with desired physical and chemical properties .
Environmental Science
Lastly, in environmental science, the compound’s derivatives are investigated for their potential use in environmental remediation . They could be applied to remove pollutants from water or soil by forming complexes with harmful substances, thus facilitating their extraction and degradation .
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(16)15-9/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGJKHNWXFXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
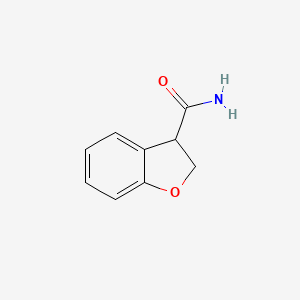
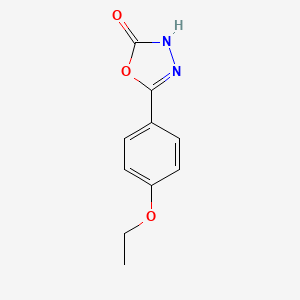
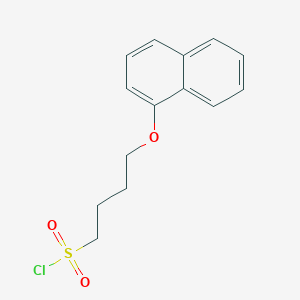
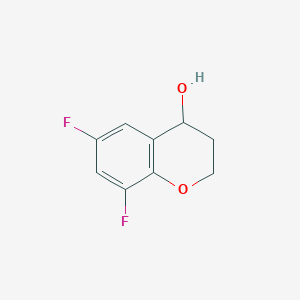
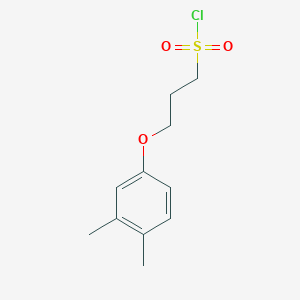



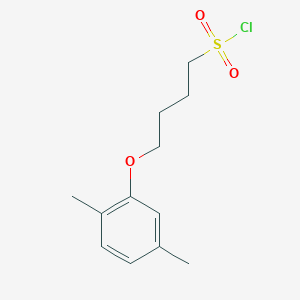
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)
